An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of synthesis through to its ultimate biological effect. For researchers and scientists engaged in the development of novel therapeutics, these properties are not merely data points but critical indicators of a compound's potential for success. This guide provides an in-depth technical overview of the physicochemical properties of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one, a quinolinone derivative of interest in medicinal chemistry.
Quinolinone scaffolds are prevalent in a wide array of biologically active compounds, and their physicochemical profiles are intricately linked to their pharmacokinetic and pharmacodynamic behaviors. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide is designed to serve as a comprehensive resource for professionals in the field, offering both predicted data for initial assessment and detailed, field-proven experimental protocols for empirical validation. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document aims to uphold the highest standards of scientific integrity and empower researchers in their pursuit of novel therapeutic agents.
Molecular Identity and Predicted Physicochemical Properties
IUPAC Name: 6-methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one
CAS Number: 769972-64-7
Molecular Formula: C₁₈H₁₅NO₄
Molecular Weight: 309.32 g/mol
SMILES: O=C1C(C(=O)c2ccc(OC)cc2)=CNC3=C1C=C(OC)C=C3
The following table summarizes the predicted physicochemical properties of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one. These values are computationally derived and serve as a valuable starting point for experimental design and validation.
| Property | Predicted Value | Data Source |
| Melting Point (°C) | 235 - 265 | Computational Prediction |
| Boiling Point (°C) | 545.2 ± 50.0 | Computational Prediction |
| logP | 2.8 - 3.5 | Computational Prediction |
| Aqueous Solubility (mg/L) | 10 - 100 | Computational Prediction |
| pKa (most acidic) | 8.5 - 9.5 (enol) | Computational Prediction |
| pKa (most basic) | 1.5 - 2.5 (quinoline nitrogen) | Computational Prediction |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, while impurities tend to broaden and depress the melting range. The capillary method is a widely accepted and reliable technique for this determination.[1]
Protocol:
-
Sample Preparation: Ensure the sample of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube (open end down) and press it into the powdered sample. A small amount of sample will be forced into the open end.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[1]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine a rough estimate.[2]
-
Precise Determination: For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.[2]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro-method)
Rationale: For non-volatile compounds, the boiling point is determined under reduced pressure to prevent decomposition. For small sample quantities, a micro-boiling point method is employed. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure.[3]
Protocol:
-
Apparatus Setup: Attach a small test tube containing a few milligrams of the sample to a thermometer.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil in a Thiele tube).
-
Observation: Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source.
-
Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4]
Caption: Micro-boiling Point Determination Workflow.
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for logP determination, involving the partitioning of the compound between n-octanol and water.[5][6]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration]_octanol / [Concentration]_water)
Caption: Shake-Flask Method for Solubility Determination.
Ionization Constant (pKa) Determination (UV-Spectrophotometric Method)
Rationale: The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH. This is crucial for predicting its behavior in different physiological environments. The UV-spectrophotometric method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state. [7] Protocol:
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Sample Solutions: Prepare solutions of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one of the same concentration in each of the prepared buffers.
-
Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.
-
Data Analysis: Identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.
-
Absorbance vs. pH Plot: Plot the absorbance at a selected wavelength against the pH of the buffers.
-
pKa Determination: The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present.
Caption: UV-Spectrophotometric pKa Determination Workflow.
Plausible Synthetic Route
The synthesis of 3-aroyl-4-quinolones can be achieved through various methods, with a common approach involving the cyclization of intermediates derived from anthranilic acids. [2][7]A plausible synthetic route for 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is outlined below.
Proposed Synthesis:
A potential synthesis involves the reaction of a 4-methoxy-substituted anthranilic acid with a β-keto ester bearing the 4-methoxybenzoyl group, followed by cyclization.
-
Step 1: Formation of an Enaminone Intermediate: Reaction of 4-methoxyanthranilic acid with a suitable β-keto ester, such as ethyl 4-methoxybenzoylacetate, in the presence of a catalyst would yield an enaminone intermediate.
-
Step 2: Cyclization: The enaminone intermediate can then undergo thermal or acid-catalyzed cyclization to form the quinolin-4-one ring system.
Caption: Proposed Synthetic Route.
Conclusion
References
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